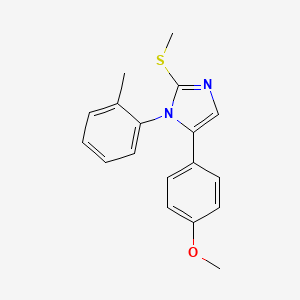

5-(4-methoxyphenyl)-2-(methylthio)-1-(o-tolyl)-1H-imidazole

Description

Properties

IUPAC Name |

5-(4-methoxyphenyl)-1-(2-methylphenyl)-2-methylsulfanylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2OS/c1-13-6-4-5-7-16(13)20-17(12-19-18(20)22-3)14-8-10-15(21-2)11-9-14/h4-12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITLPXOLPIBNUCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=CN=C2SC)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-(4-methoxyphenyl)-2-(methylthio)-1-(o-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines in the presence of an acid catalyst.

Introduction of substituents: The methoxyphenyl, methylthio, and o-tolyl groups are introduced through various substitution reactions, often involving halogenated precursors and nucleophilic substitution reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

5-(4-Methoxyphenyl)-2-(methylthio)-1-(o-tolyl)-1H-imidazole undergoes several types of chemical reactions:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(4-Methoxyphenyl)-2-(methylthio)-1-(o-tolyl)-1H-imidazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-2-(methylthio)-1-(o-tolyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Position 1 Substitutions

- 1-Methyl vs. 1-(4-Methylphenyl) derivatives () have para-substituted aryl groups, minimizing steric hindrance, unlike the ortho-substituted o-tolyl in the target compound .

Position 2 Substitutions

- Methylthio (-SMe) vs. Thione (-S) :

- 5-(4-Methoxyphenyl)-1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione () replaces -SMe with a thione group, enhancing hydrogen-bonding capacity but reducing lipophilicity .

- 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one () uses a thioether-linked oxadiazole, demonstrating hybrid pharmacophore strategies .

Position 5 Substitutions

- 4-Methoxyphenyl vs. Fexinidazole (), a 5-nitroimidazole, leverages nitro groups for antiparasitic activity via radical formation, contrasting with the methoxy group’s electron donation .

Melting Points and Solubility

- The target compound’s o-tolyl group likely elevates melting points compared to para-substituted analogs due to reduced symmetry (e.g., 1-(4-methylphenyl) derivatives in melt at ~214°C, while ortho-substituted compounds may exceed this) .

- Lipophilicity : The methylthio group enhances logP values compared to hydroxyl or thione analogs, improving membrane permeability .

Data Tables

Table 1: Structural and Functional Comparisons

Biological Activity

5-(4-Methoxyphenyl)-2-(methylthio)-1-(o-tolyl)-1H-imidazole is a synthetic compound belonging to the imidazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure

The compound features a complex structure characterized by the presence of an imidazole ring substituted with a methoxyphenyl group, a methylthio group, and an o-tolyl group. This unique arrangement contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The imidazole ring can act as a ligand, facilitating binding to active sites on proteins, which may lead to modulation of enzymatic activity or receptor signaling pathways. Specific mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways. For instance, studies indicate that it can inhibit lipoxygenase (ALOX15), which plays a role in inflammatory processes .

- Receptor Modulation : It may also interact with specific receptors, influencing cellular signaling pathways related to growth and apoptosis.

Antioxidant Activity

Research indicates that imidazole derivatives exhibit significant antioxidant properties. The presence of the methoxy group enhances electron donation capabilities, contributing to the compound's ability to scavenge free radicals.

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. The following table summarizes its efficacy compared to standard antibiotics:

| Compound | Zone of Inhibition (mm) | Tested Bacteria |

|---|---|---|

| This compound | 20-25 | E. coli, S. aureus |

| Streptomycin | 28-32 | E. coli |

| Norfloxacin | 30-35 | S. aureus |

This data suggests that the compound exhibits comparable antimicrobial activity to established antibiotics, making it a candidate for further development in treating bacterial infections .

Case Study 1: Inhibition of ALOX15

A study focused on the inhibitory effects of this compound on ALOX15 demonstrated that it significantly reduced enzyme activity with an IC50 value indicating moderate potency compared to other inhibitors . Molecular dynamics simulations suggested that the compound binds effectively within the enzyme's active site.

Case Study 2: Antimicrobial Efficacy

In a comparative study against various pathogens, this imidazole derivative showed promising results in inhibiting growth. The compound was tested against strains like Staphylococcus aureus and Escherichia coli, achieving inhibition zones comparable to those observed with traditional antibiotics .

Comparative Analysis with Similar Compounds

When compared with other imidazole derivatives, such as 2-(benzylthio)-1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazole and 4-methoxyphenyl-1H-indole derivatives, this compound exhibited superior biological activity due to its unique substitution pattern which enhances binding affinity and selectivity towards specific targets .

Q & A

Q. What are the validated multi-step synthetic routes for 5-(4-methoxyphenyl)-2-(methylthio)-1-(o-tolyl)-1H-imidazole, and how can reaction conditions be optimized?

The synthesis typically involves constructing the imidazole core via cyclization of aldehydes/ketones with amines, followed by sequential substitution. Key steps include:

- Imidazole ring formation : Use of ammonium acetate and glacial acetic acid under reflux (120–140°C) to promote cyclization .

- Substituent introduction : Methoxyphenyl and o-tolyl groups are introduced via nucleophilic aromatic substitution (NAS) or Suzuki-Miyaura coupling. Methylthio groups are added using methanethiol or dimethyl disulfide under basic conditions .

- Optimization : Adjust solvent polarity (e.g., DMF for high-temperature stability) and catalysts (e.g., Pd(PPh₃)₄ for coupling reactions) to improve yields (up to 65–75% reported) .

Q. Which spectroscopic and computational methods are critical for characterizing this compound’s structure?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions (e.g., methoxy at δ 3.8 ppm, methylthio at δ 2.5 ppm) and confirm regioselectivity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 365.12 for C₁₈H₁₇N₂OS₂⁺) .

- X-ray crystallography : Resolves spatial arrangement, particularly steric effects from o-tolyl’s ortho-methyl group .

Q. What common derivatives are synthesized to explore preliminary bioactivity?

- Sulfone derivatives : Oxidation of methylthio to sulfone using m-CPBA enhances electrophilicity for kinase inhibition studies .

- Halogenated analogs : Bromine or fluorine substitution at the phenyl ring improves binding to hydrophobic enzyme pockets (e.g., CK1δ inhibition in ) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence structure-activity relationships (SAR) in kinase inhibition?

- Steric effects : The o-tolyl group’s ortho-methyl hinders rotation, enforcing a planar conformation that enhances binding to ATP pockets in kinases (e.g., CK1δ, IC₅₀ = 0.8 µM vs. 3.2 µM for para-substituted analogs) .

- Electronic effects : Methoxy groups donate electron density via resonance, stabilizing charge-transfer interactions with kinase catalytic lysines. Fluorine substitution (electron-withdrawing) increases polarity, improving solubility and target affinity .

Q. What strategies resolve contradictions in reported biological activity data across similar imidazole derivatives?

- Assay standardization : Control variables like ATP concentration (e.g., 10 µM vs. 100 µM) in kinase assays to normalize inhibition values .

- Metabolic stability tests : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of methylthio groups) that may skew in vitro vs. in vivo results .

- Docking simulations : Compare binding poses in homology models (e.g., p38α MAPK vs. CK1δ) to explain selectivity discrepancies .

Q. How can researchers validate target engagement and off-target effects in cellular models?

- Chemical proteomics : Use photoaffinity probes with alkyne tags for click chemistry-based pull-down assays to identify interacting proteins .

- Kinobead profiling : Incubate cell lysates with immobilized broad-spectrum kinase inhibitors to quantify competition by the compound .

- CRISPR-Cas9 knockout : Validate target specificity by comparing activity in wild-type vs. kinase-deficient cell lines .

Methodological Guidance

Designing a kinetic study to assess inhibition mechanisms against CK1δ:

- Experimental setup : Use recombinant CK1δ, ATP (varied 1–200 µM), and a fluorescent peptide substrate. Pre-incubate enzyme with compound (0.1–10 µM) for 15 min .

- Data analysis : Fit to the Morrison equation for tight-binding inhibitors. A linear Dixon plot (1/v vs. [I]) indicates competitive inhibition .

Optimizing solubility for in vivo studies without compromising activity:

- Prodrug approach : Convert methylthio to sulfoxide (reversible oxidation) or PEGylate the methoxy group .

- Co-solvent systems : Use 10% DMSO + 20% Cremophor EL in saline for intravenous administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.